molecular formula C11H14BrClO3 B8169987 1-Bromo-2-chloro-4-(2-(2-methoxyethoxy)ethoxy)benzene

1-Bromo-2-chloro-4-(2-(2-methoxyethoxy)ethoxy)benzene

Cat. No.: B8169987
M. Wt: 309.58 g/mol
InChI Key: HXHFNEYWLINKLF-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-(2-(2-methoxyethoxy)ethoxy)benzene (CAS: N/A; Molecular Formula: C₁₃H₁₈BrClO₄) is a halogenated aromatic ether characterized by a benzene ring substituted with bromine, chlorine, and a triethylene glycol monomethyl ether (TEG-MME) chain. The compound’s structure combines electronic effects from halogens (Br and Cl) and solubility-enhancing polyether chains, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and materials science applications.

Synthesis: The compound can be synthesized via nucleophilic substitution or etherification reactions. describes a method for preparing analogous ethoxy chains using 2-(2-(2-methoxyethoxy)ethoxy)ethyl tosylate as a precursor, reacting with phenolic derivatives under basic conditions . The bromine and chlorine substituents may be introduced via electrophilic halogenation or through pre-halogenated starting materials, as seen in , where similar brominated ethers are synthesized for Stille couplings .

Properties

IUPAC Name

1-bromo-2-chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClO3/c1-14-4-5-15-6-7-16-9-2-3-10(12)11(13)8-9/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHFNEYWLINKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2-chloro-4-(2-(2-methoxyethoxy)ethoxy)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-bromo-2-chlorobenzene.

    Substitution Reaction: The benzene derivative undergoes a substitution reaction with 2-(2-methoxyethoxy)ethanol in the presence of a base, such as potassium carbonate, and a phase transfer catalyst.

    Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete substitution and high yield of the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-chloro-4-(2-(2-methoxyethoxy)ethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert the compound into a different functional group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.

Scientific Research Applications

1-Bromo-2-chloro-4-(2-(2-methoxyethoxy)ethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.

    Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-(2-(2-methoxyethoxy)ethoxy)benzene depends on the specific reaction or application. In general, the compound acts as a reactive intermediate, participating in various chemical transformations. The molecular targets and pathways involved include:

    Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile.

    Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, leading to the formation of new bonds and functional groups.

Comparison with Similar Compounds

Structural Features :

  • Halogens : Bromine (electron-withdrawing) and chlorine (moderately electron-withdrawing) direct electrophilic substitution to specific positions on the benzene ring.
  • Polyether Chain : The 2-(2-methoxyethoxy)ethoxy group enhances solubility in polar solvents (e.g., THF, DCM) and facilitates phase-transfer reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Substituents Boiling Point (°C) Solubility Key Applications References
1-Bromo-2-chloro-4-(2-(2-methoxyethoxy)ethoxy)benzene C₁₃H₁₈BrClO₄ Br, Cl, TEG-MME chain N/A Polar solvents Cross-coupling, OLED materials
1-Bromo-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene C₁₃H₁₉BrO₄ Br, TEG-MME chain N/A THF, DCM Stille coupling (62% yield)
1-Bromo-4-(2-methoxyethoxy)benzene C₉H₁₁BrO₂ Br, 2-methoxyethoxy 231 Ethanol, ether Organic electronics
4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene C₁₀H₁₃BrO₂ Br, 2-methoxyethoxy, CH₃ N/A DCM Not reported
1-Bromo-4-ethoxybenzene C₈H₉BrO Br, ethoxy 231 Ethanol, chloroform Solvent-mediated reactions
1-Bromo-2,3-difluoro-4-methoxybenzene C₇H₅BrF₂O Br, F, F, methoxy N/A Non-polar solvents Fluorinated intermediates

Reactivity and Electronic Effects

Halogen Influence

  • Target Compound : The bromine atom at the para-position and chlorine at the ortho-position create a regioselective electronic environment. Bromine facilitates oxidative addition in cross-coupling reactions (e.g., Suzuki, Stille), while chlorine enhances stability against nucleophilic attack .
  • 1-Bromo-4-(2-methoxyethoxy)benzene : Lacks chlorine, reducing steric hindrance and electronic deactivation. This increases reactivity in aryl halide-mediated couplings compared to the target compound .
  • 1-Bromo-2,3-difluoro-4-methoxybenzene : Fluorine’s strong electron-withdrawing effect directs substitution to the meta-position, contrasting with the target’s ortho/para halogen alignment .

Ether Chain Impact

  • Target Compound : The TEG-MME chain improves solubility in polar aprotic solvents, critical for homogeneous catalytic reactions. highlights its use in Stille couplings with bithiophene derivatives for organic semiconductors .
  • 1-Bromo-4-ethoxybenzene : The shorter ethoxy chain limits solubility in aqueous systems, restricting utility in phase-transfer catalysis .

Key Observations :

  • The target compound’s chlorine substituent may reduce reaction rates in metal-catalyzed couplings compared to non-chlorinated analogues (e.g., ’s 62% yield without Cl) due to increased steric bulk .
  • Compounds with methyl or ethyl groups (e.g., 4-Bromo-2-ethoxy-1-methylbenzene) exhibit higher volatility but lower thermal stability, limiting their use in high-temperature reactions .

Biological Activity

1-Bromo-2-chloro-4-(2-(2-methoxyethoxy)ethoxy)benzene is an organic compound with the molecular formula C11H14BrClO3C_{11}H_{14}BrClO_3. This compound is notable for its potential applications in medicinal chemistry and biological research. It features a complex structure that includes halogen substituents and a triethylene glycol monomethyl ether group, which may influence its biological activity.

  • IUPAC Name : 1-bromo-2-chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene
  • Molecular Formula : C11H14BrClO3C_{11}H_{14}BrClO_3
  • Molecular Weight : 305.59 g/mol

The biological activity of 1-Bromo-2-chloro-4-(2-(2-methoxyethoxy)ethoxy)benzene can be attributed to several mechanisms:

  • Nucleophilic Substitution : The bromine and chlorine atoms can be replaced by nucleophiles, facilitating the formation of new compounds that may exhibit enhanced biological properties.
  • Electrophilic Aromatic Substitution : The compound can act as an electrophile in reactions involving nucleophilic aromatic substitution, potentially leading to the synthesis of biologically active derivatives.
  • Interaction with Biomolecules : The triethylene glycol moiety may enhance solubility and facilitate interactions with biomolecules, impacting pharmacokinetics and bioavailability.

Biological Activity

Research indicates that compounds similar to 1-Bromo-2-chloro-4-(2-(2-methoxyethoxy)ethoxy)benzene exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that halogenated benzene derivatives can possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and other cancer types.
CompoundCell LineIC50 (µM)
Example AMCF-70.65
Example BHeLa2.41
1-Bromo-2-chloro-4-(2-(2-methoxyethoxy)ethoxy)benzeneTBDTBD

Case Studies

  • Antitumor Activity : A study evaluating various halogenated benzene derivatives found that modifications to the aromatic ring significantly influenced their anticancer properties. Compounds with electron-donating groups (EDGs) showed enhanced activity compared to those with electron-withdrawing groups (EWGs) . This suggests that the structural characteristics of 1-Bromo-2-chloro-4-(2-(2-methoxyethoxy)ethoxy)benzene could be optimized for improved efficacy.
  • Apoptosis Induction : Flow cytometry assays indicated that certain derivatives induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage, which may be relevant for understanding the mechanism of action for this compound .

Research Applications

The compound is positioned as a valuable intermediate in organic synthesis, particularly in drug discovery and development:

  • Pharmaceutical Development : Its ability to modify biomolecules allows researchers to explore its potential as a therapeutic agent targeting specific molecular pathways.
  • Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

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